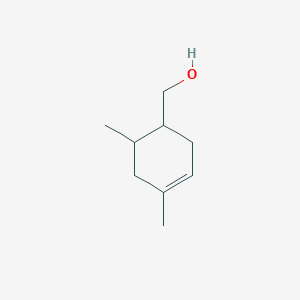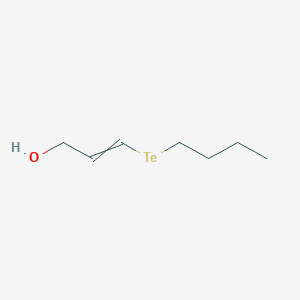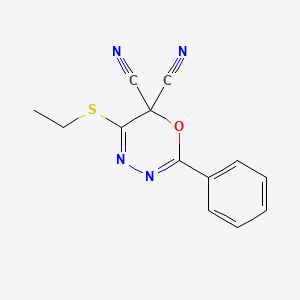![molecular formula C12H20O5 B12559333 Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol CAS No. 183614-02-0](/img/structure/B12559333.png)
Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[410]heptan-1-yl]methanol is a complex organic compound with a unique structure This compound features an acetic acid moiety attached to a bicyclic structure that includes an oxirane ring and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol typically involves multiple steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Oxirane Ring: The oxirane ring is introduced via an epoxidation reaction using a peracid such as m-chloroperbenzoic acid.
Attachment of the Methanol Group: The methanol group is attached through a nucleophilic substitution reaction.
Acetylation: Finally, the acetic acid moiety is introduced through an acetylation reaction using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxirane ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Diols.
Substitution: Substituted alcohols and ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study enzyme-catalyzed reactions involving epoxides and alcohols. It may also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may provide insights into the design of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol involves interactions with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or other proteins. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Epoxyethane: A simpler epoxide with similar reactivity.
Cyclohexanol: A bicyclic alcohol with comparable structural features.
Acetic acid: Shares the acetic acid moiety but lacks the complex bicyclic structure.
Uniqueness
The uniqueness of acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[410]heptan-1-yl]methanol lies in its combination of functional groups and bicyclic structure
Propriétés
Numéro CAS |
183614-02-0 |
|---|---|
Formule moléculaire |
C12H20O5 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C10H16O3.C2H4O2/c1-9(6-12-9)7-2-3-10(5-11)8(4-7)13-10;1-2(3)4/h7-8,11H,2-6H2,1H3;1H3,(H,3,4) |
Clé InChI |
KWCNRPQDGTWBOR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC1(CO1)C2CCC3(C(C2)O3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


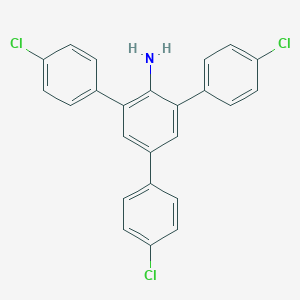
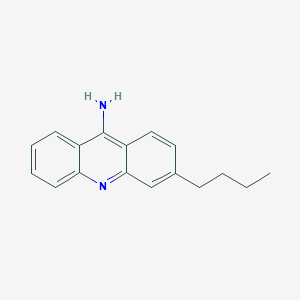


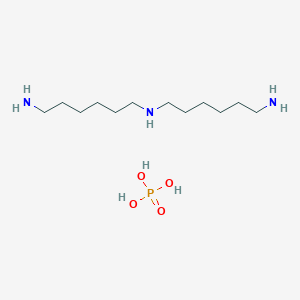
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

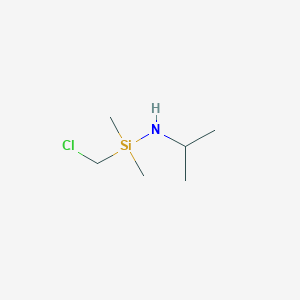

![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
